molecular formula C7H5FN2 B2931870 4-Fluoro-3-methylpicolinonitrile CAS No. 1805457-51-5

4-Fluoro-3-methylpicolinonitrile

Cat. No.: B2931870
CAS No.: 1805457-51-5
M. Wt: 136.129
InChI Key: NKHZJVSRTBTXIQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylpicolinonitrile is an organic compound with the molecular formula C7H5FN2. It is a derivative of picolinonitrile, where the hydrogen atom at the 4-position is replaced by a fluorine atom and the hydrogen atom at the 3-position is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylpicolinonitrile typically involves the introduction of fluorine and methyl groups into the picolinonitrile structure. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom at the 4-position. The methyl group can be introduced through alkylation reactions using methylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often use continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylpicolinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-methylpicolinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylpicolinonitrile involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methylpicolinonitrile is unique due to the presence of both the fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to its analogs.

Biological Activity

4-Fluoro-3-methylpicolinonitrile is a chemical compound that has garnered attention in various fields of biological and medicinal research. This article aims to provide an in-depth analysis of its biological activity, supported by case studies, research findings, and data tables.

  • Chemical Formula : C7H6FN
  • Molecular Weight : 139.13 g/mol
  • CAS Number : 348-28-7

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of the fluorine atom enhances the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against Gram-positive bacteria.
  • Anticancer Potential :
    • Research has shown that derivatives of picolinonitrile compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that certain picolinonitriles induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications in oncology.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Study on Anticancer Activity

Another study focused on the anticancer potential of this compound in breast cancer cell lines (MCF-7). The results showed:

  • Cell Viability Reduction :
    • Treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours.

This suggests a strong potential for this compound as an anticancer agent.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis via caspase activation
Enzyme InhibitionInhibition of COX and LOX enzymes

Properties

IUPAC Name

4-fluoro-3-methylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHZJVSRTBTXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805457-51-5
Record name 4-fluoro-3-methylpyridine-2-carbonitrile
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